molecular formula C12H15BN2O3 B1389505 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid CAS No. 1562245-02-6

1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid

Cat. No.: B1389505
CAS No.: 1562245-02-6
M. Wt: 246.07 g/mol
InChI Key: JOUXPJWAMAUDDF-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic acid (CAS: 1562245-02-6) is a boronic acid derivative featuring an indazole core protected by a tetrahydropyran (THP) group at the 1-position. Its molecular formula is C₁₂H₁₅BN₂O₃, with a molecular weight of 246.07 g/mol . The THP group enhances solubility and stability during synthetic processes, making the compound a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for pharmaceutical applications, such as the synthesis of androgen receptor antagonists . The boronic acid moiety enables efficient carbon-carbon bond formation, critical for constructing complex molecules in drug discovery .

Properties

IUPAC Name

[1-(oxan-2-yl)indazol-5-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BN2O3/c16-13(17)10-4-5-11-9(7-10)8-14-15(11)12-3-1-2-6-18-12/h4-5,7-8,12,16-17H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUXPJWAMAUDDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(N=C2)C3CCCCO3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Indazole Formation and N1-Substitution

  • The indazole ring system is commonly synthesized through cyclization reactions of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.
  • Introduction of the tetrahydro-2H-pyran group at the N1 position is achieved via nucleophilic substitution or protection strategies using tetrahydropyranyl-protected intermediates.
  • For example, 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine has been synthesized by cyclization of precursors followed by selective N1-substitution, maintaining the integrity of the indazole ring and the amine functionality.

Reaction Conditions and Purification

  • Typical reaction conditions involve stirring the reaction mixture at room temperature or mild heating in solvents such as ethyl acetate or dichloromethane.
  • After completion, monitored by thin-layer chromatography (TLC), the reaction mixture is extracted with organic solvents, dried over sodium sulfate, and purified by column chromatography using hexane/ethyl acetate mixtures.

Introduction of the Boronic Acid Group at the 5-Position

Palladium-Catalyzed Borylation

  • The boronic acid functionality is introduced via a palladium-catalyzed borylation of a corresponding 5-bromo-substituted indazole derivative.
  • A representative procedure involves the reaction of 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole with bis(pinacolato)diboron in the presence of potassium acetate and a palladium catalyst such as (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride.
  • The reaction is carried out in 1,4-dioxane under reflux conditions for approximately 2 hours.

Work-up and Purification

  • Upon completion, the reaction mixture is filtered to remove catalyst residues, concentrated, and purified by silica gel chromatography using petroleum ether/ethyl acetate (10:1) as the eluent.
  • This method yields 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-boronic acid pinacol ester with yields reported up to 93%.
  • Subsequent hydrolysis of the pinacol ester under mild acidic conditions affords the free boronic acid.

Representative Data Table of Reaction Parameters and Yields

Step Reagents & Catalysts Solvent Temperature Time Yield (%) Notes
Indazole core formation Hydrazine derivative + ketone/aldehyde Ethyl acetate RT or mild heat 24 h ~80 Purified by column chromatography
N1-Tetrahydro-2H-pyran substitution Tetrahydropyranyl-protected intermediates Dichloromethane RT Several h High Protection/deprotection strategy
Borylation of 5-bromoindazole Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc 1,4-Dioxane Reflux (ca. 100°C) 2 h 93 Followed by chromatography
Pinacol ester hydrolysis Acidic aqueous conditions - RT 1-2 h Quantitative To yield free boronic acid

Analytical and Characterization Considerations

Summary of Research Findings

  • The palladium-catalyzed borylation approach using bis(pinacolato)diboron is highly efficient for installing the boronic acid functionality on the indazole ring with excellent yields (up to 93%).
  • The use of tetrahydro-2H-pyran as a protecting group or substituent at N1 enhances solubility and modulates the physicochemical properties of the indazole scaffold, facilitating downstream reactions.
  • Reaction conditions are mild, and purification is straightforward, making this method suitable for both laboratory-scale synthesis and potential scale-up.
  • The regioselectivity of borylation at the 5-position is well-established, avoiding side reactions at other positions of the indazole ring.

Chemical Reactions Analysis

Types of Reactions: 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to boranes.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Boranes.

    Substitution: Biaryl compounds or other substituted aromatic compounds.

Scientific Research Applications

1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: Explored for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl or amino groups in proteins, leading to the inhibition or modulation of enzyme activity. This interaction is crucial in the development of enzyme inhibitors and other therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic Acid Pinacol Ester

  • Structure : Pyrazole core (5-membered ring with two adjacent nitrogen atoms) vs. indazole (benzene-fused pyrazole).
  • Molecular Formula : C₁₄H₂₃BN₂O₃ (pinacol ester form; CAS: 903550-26-5) .
  • Reactivity : Pyrazole derivatives exhibit faster coupling kinetics in Suzuki reactions due to reduced steric hindrance compared to indazole. For example, in the synthesis of benzonitrile intermediates, pyrazole boronic esters achieve >95% yield under standard conditions, while indazole analogs may require extended reaction times .
  • Applications : Widely used in synthesizing agrochemicals and kinase inhibitors.
  • Cost : Lower cost ($292/g for pyrazole pinacol ester vs. €250/250mg for indazole boronic acid) .

1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole-5-boronic Acid Pinacol Ester

  • Structure: Imidazole core (two non-adjacent nitrogen atoms) vs. indazole.
  • Molecular Formula : C₁₄H₂₃BN₂O₃ (CAS: 1029684-37-4) .
  • Electronic Properties : Imidazole’s electron-rich structure increases susceptibility to protodeboronation, necessitating stricter inert storage conditions (0–6°C) compared to indazole (2–8°C) .
  • Applications : Preferred for synthesizing metal-organic frameworks (MOFs) due to strong coordination with transition metals.

General Comparison Table

Property Indazole-5-boronic Acid Pyrazole-5-boronic Acid Ester Imidazole-5-boronic Acid Ester
Core Structure Benzene-fused pyrazole Pyrazole Imidazole
Molecular Weight 246.07 g/mol 278.15–278.16 g/mol 278.16 g/mol
Storage Conditions 2–8°C (inert atmosphere) 0–6°C 0–6°C
Suzuki Reaction Yield ~85–90% (sterically hindered) >95% 80–85% (due to side reactions)
Cost €250/250mg $292/g $542/250mg

Key Research Findings

Steric Effects : Indazole derivatives exhibit slower reaction kinetics in Suzuki couplings compared to pyrazole analogs. For example, coupling 1-(THP)-indazole-5-boronic acid with 4-bromo-2-chlorobenzonitrile requires 24 hours for >85% yield, whereas pyrazole analogs achieve similar yields in 12 hours .

Stability : The indazole boronic acid demonstrates superior air stability compared to imidazole derivatives, with <5% decomposition after one week under nitrogen vs. 15–20% for imidazole .

Medicinal Chemistry : Indazole derivatives are prioritized in oncology drug development due to their ability to mimic purine scaffolds, enhancing target binding affinity. For instance, they are key intermediates in asciminib analogs .

Biological Activity

1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid is a boronic acid derivative of indazole, which has gained attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a tetrahydro-2H-pyran moiety and a boronic acid functional group, contributing to its diverse pharmacological properties.

  • Molecular Formula : C₁₂H₁₅BN₂O₃
  • Molecular Weight : 246.07 g/mol
  • CAS Number : 2056937-90-5
  • Boiling Point : Not available

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-virulence agent, anti-cancer compound, and its effects on enzyme inhibition.

1. Anti-Virulence Activity

Recent studies have shown that indazole derivatives exhibit promising anti-virulence properties against pathogenic bacteria such as Pseudomonas aeruginosa. For example, one study reported that indazole–quinolone hybrids demonstrated significant inhibition of biofilm formation and pyocyanin production, with inhibition rates of approximately 35% at concentrations of 25 µM and 100 µM respectively .

2. Cytotoxicity Studies

In vitro cytotoxicity assessments have revealed moderate effects on eukaryotic cell lines. The compound exhibited no significant cytotoxicity at lower concentrations (≤50 µM) but showed a reduction in cell viability at higher doses (100 µM) on murine and human cell lines . This suggests a need for further investigation into the therapeutic window of this compound.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectConcentration (µM)Reference
Anti-VirulenceBiofilm inhibition25 - 100
Anti-PyocyaninInhibition of pyocyanin production25 - 100
Eukaryotic CytotoxicityModerate cytotoxicity observed100

Molecular Docking Studies

Molecular modeling studies have provided insights into the mechanism of action for the anti-QS (quorum sensing) properties of related indazole compounds. For instance, docking studies indicated strong binding affinities to the PqsR receptor involved in bacterial communication, suggesting that these compounds may disrupt virulence factor production .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-boronic acid, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors. A common approach involves coupling a tetrahydro-2H-pyran-protected indazole halide (e.g., bromide or iodide) with a boronic ester under Pd catalysis. Key variables include catalyst choice (e.g., Pd(PPh₃)₄), solvent (THF or dioxane), and base (Na₂CO₃ or K₂CO₃). highlights the use of pinacol esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as intermediates, which stabilize the boronic acid group during synthesis.
  • Yield Optimization : Elevated temperatures (80–100°C) and inert atmospheres (N₂/Ar) improve coupling efficiency. Monitoring reaction progress via TLC or HPLC (as in ) ensures minimal side-product formation.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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